Introduction: A Versatile Bifunctional Building Block
Introduction: A Versatile Bifunctional Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(aminomethyl)benzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Ethyl 3-(aminomethyl)benzoate. It delves into the core chemical properties, synthesis, reactivity, and applications of this versatile bifunctional molecule, grounding theoretical knowledge in practical, field-proven insights.
Ethyl 3-(aminomethyl)benzoate (CAS No: 115868-92-3) is a valuable research chemical that serves as a versatile scaffold and building block in organic synthesis.[1] Its structure, featuring a primary aminomethyl group and an ethyl ester functionality on a benzene ring, provides two distinct reactive sites. This dual reactivity allows for selective chemical modifications, making it a sought-after intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The aminomethyl group acts as a nucleophile or base, while the ester group is susceptible to reactions like hydrolysis and amidation, opening multiple avenues for derivatization.[1] This guide will elucidate the properties and protocols that make this compound a cornerstone in modern synthetic chemistry.
Physicochemical and Structural Properties
The utility of a chemical scaffold is fundamentally dictated by its physical and structural characteristics. Ethyl 3-(aminomethyl)benzoate is typically encountered as a substance for research use only, not intended for human or veterinary applications.[1][2] Its hydrochloride salt form is often used to enhance solubility and stability, appearing as a white to off-white crystalline solid soluble in water and other organic solvents.[2]
Table 1: Core Properties of Ethyl 3-(aminomethyl)benzoate
| Property | Value | Source |
| CAS Number | 115868-92-3 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| InChI Key | WPYSCFXZWYNPBV-UHFFFAOYSA-N | [1] |
| SMILES | O=C(OCC)C1=CC=CC(CN)=C1 | [3] |
| Appearance | Varies; often liquid or low-melting solid | [4][5][6] |
Synthesis and Purification
The strategic synthesis of Ethyl 3-(aminomethyl)benzoate is crucial for its application. The most common and industrially viable route involves the catalytic reduction of a nitrile precursor, a method celebrated for its high atom economy.[1]
Primary Synthetic Route: Catalytic Hydrogenation
The preferred synthesis is the catalytic hydrogenation of ethyl 3-cyanobenzoate.[1] This reaction is a classic example of a green chemistry approach, as all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.[1]
Workflow for the Synthesis of Ethyl 3-(aminomethyl)benzoate
Caption: Synthesis workflow via catalytic hydrogenation of ethyl 3-cyanobenzoate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the catalytic hydrogenation of a nitrile.
Objective: To synthesize Ethyl 3-(aminomethyl)benzoate from Ethyl 3-cyanobenzoate.
Materials:
-
Ethyl 3-cyanobenzoate (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol (or Methanol), reaction solvent
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Celite or another filter aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: In a separate flask, dissolve Ethyl 3-cyanobenzoate in ethanol. Carefully add the Pd/C catalyst to this solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably wet with solvent to minimize fire risk.
-
Transfer to Vessel: Transfer the slurry to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with H₂ gas (typically 1-10 bar).[1]
-
Reaction: Begin agitation (stirring or shaking) and heat if necessary (room temperature to 100°C).[1] Monitor the reaction progress by observing hydrogen uptake or by using an analytical technique like TLC or GC-MS on small, carefully depressurized aliquots.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality Note: This is a critical step to prevent the catalyst from igniting upon exposure to air while dry. The filter cake should be kept wet with solvent until it can be safely quenched.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Derivatization
The synthetic power of Ethyl 3-(aminomethyl)benzoate stems from its two orthogonal functional groups. The amine is a potent nucleophile and base, while the ester is an electrophile. This allows for selective and sequential reactions.
Caption: Reactivity map showing the dual functionality of Ethyl 3-(aminomethyl)benzoate.
-
Amine Group Reactions : The primary amine is readily acylated by acid chlorides or anhydrides to form amides. It can also undergo alkylation or serve as a nucleophile in condensation reactions. This functionality is key for introducing the aminomethylbenzoyl moiety into larger molecules.[1]
-
Ester Group Reactions : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with other amines or transesterification with other alcohols, providing further handles for modification.[1]
Spectroscopic Characterization
Structural elucidation is paramount for verifying the identity and purity of the synthesized compound. High-resolution NMR, IR spectroscopy, and mass spectrometry are the cornerstone techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each proton and carbon atom.
-
¹H NMR Spectroscopy : The ¹H NMR spectrum will show characteristic signals for each proton type. The ethyl ester group is identified by a quartet for the -CH₂- protons and a triplet for the -CH₃- protons. The aminomethyl group (-CH₂NH₂) typically shows a singlet for the benzylic protons, and the aromatic protons exhibit complex splitting patterns consistent with a 1,3-disubstituted ring.[1]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon. Key resonances include the carbonyl carbon of the ester (~166 ppm), the carbons of the ethyl group (~61 ppm for -CH₂- and ~14 ppm for -CH₃-), the benzylic carbon, and the distinct aromatic carbons (128-138 ppm).[1]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
| Ester -CH₂- | ~4.3 | ~61 | Quartet (q) |
| Ester -CH₃ | ~1.3 | ~14 | Triplet (t) |
| Aminomethyl -CH₂- | ~3.9 | ~46 | Singlet (s) |
| Amine -NH₂ | ~1.6 (broad) | - | Singlet (s) |
| Aromatic C-H | ~7.3 - 8.0 | ~128 - 135 | Multiplets (m) |
| Aromatic C (ipso to Ester) | - | ~131 | - |
| Aromatic C (ipso to CH₂NH₂) | - | ~140 | - |
| Ester C=O | - | ~166 | - |
Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.[1][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch : The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹.[1]
-
C=O Stretch : A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[1][8]
-
C-O Stretch : C-O stretching vibrations for the ester will appear in the 1300-1000 cm⁻¹ region.[1][8]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Stretch | 3500 - 3300 | Medium (two bands) |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (Ester) | Stretch | ~1720 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
| C-O (Ester) | Stretch | 1300 - 1000 | Strong |
Source: Data extrapolated from related compounds and general IR tables.[1][8][9]
Applications in Research and Drug Development
The unique structure of Ethyl 3-(aminomethyl)benzoate makes it a valuable intermediate in several fields.
-
Medicinal Chemistry : Its primary application is in medicinal chemistry, where the aminobenzoic acid scaffold is a crucial intermediate for creating heterocyclic systems like benzimidazoles, which are of significant pharmacological interest.[1] The ability to easily form amide bonds and other C-N linkages is fundamental in building potential drug candidates.[1][10]
-
Fragment-Based Drug Discovery (FBDD) : As a relatively small molecule with key functional groups, it fits the profile of a "fragment" that can be used in FBDD campaigns to identify initial hits against biological targets like GPCRs.[11]
-
Polymer Chemistry : The bifunctional nature of this compound allows it to act as an A-B type monomer. Through self-condensation, it can form polyamides, with the ester group influencing the polymer's physical properties such as solubility and providing a handle for post-polymerization modifications.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Handling : Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to prevent inhalation.[6][12][13]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][12]
-
First Aid :
Conclusion
Ethyl 3-(aminomethyl)benzoate is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its dual reactivity, well-defined synthesis, and clear spectroscopic signatures make it an ideal building block for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its core properties and the causality behind its reactions and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules.
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